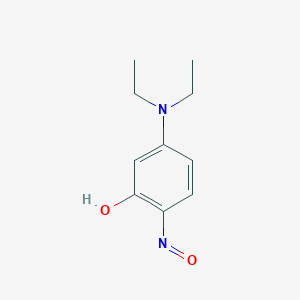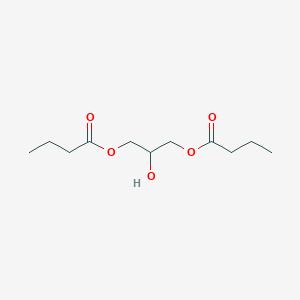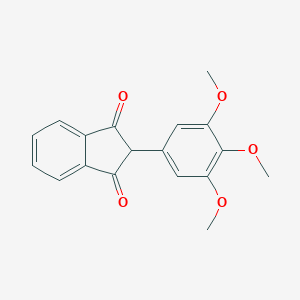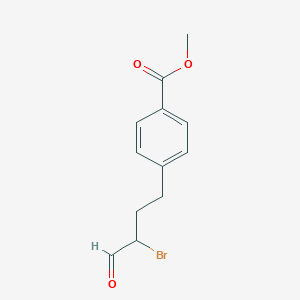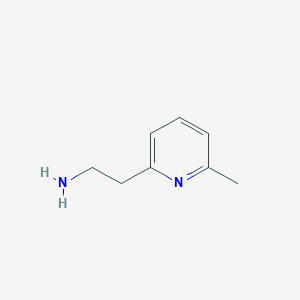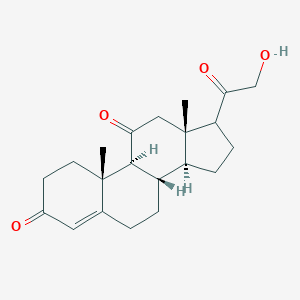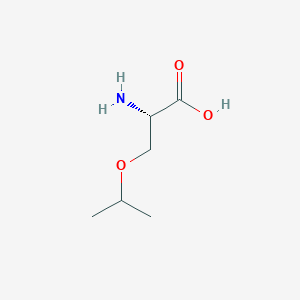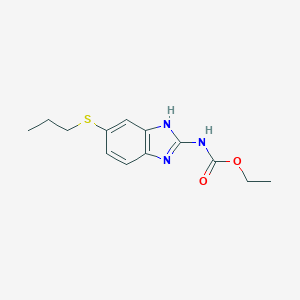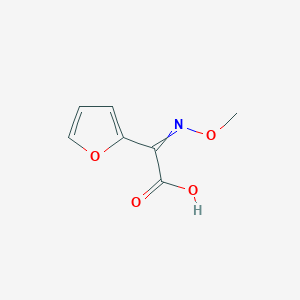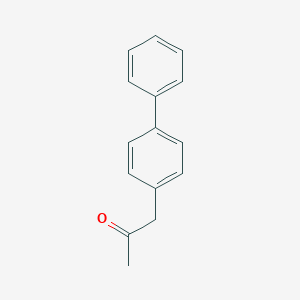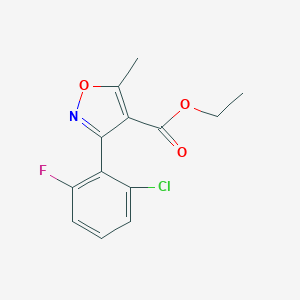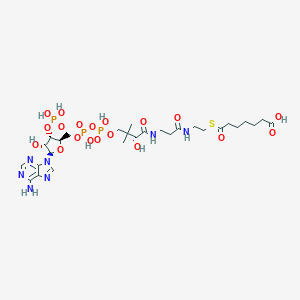
pimeloyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pimeloyl-CoA is an omega carboxyacyl-CoA that is the S-pimeloyl derivative of coenzyme A. It has a role as a metabolite. It derives from a coenzyme A and a pimelic acid. It is a conjugate acid of a this compound(5-).
Aplicaciones Científicas De Investigación
Biotin Biosynthesis in Bacteria and Fungi
- Pimeloyl-CoA plays a crucial role in the biosynthesis of biotin, a vital vitamin, in various organisms. In Escherichia coli, the conversion of this compound to biotin involves multiple enzymes encoded by genes in the bio operon. The BIOH protein, involved in the synthesis of this compound, was purified and characterized, providing insights into its role in biotin biosynthesis (Tomczyk et al., 2002).
- In fungi like Aspergillus nidulans, this compound is synthesized in the peroxisome via the β-oxidation cycle. This discovery marked the first implication of peroxisomal β-oxidation in biotin synthesis, suggesting diverse pathways for this compound production across different organisms (Magliano et al., 2011).
Enzyme Characterization and Synthesis
- This compound synthetase from Pseudomonas mendocina was extensively studied, providing valuable information on enzyme kinetics and structure. This research contributes to understanding the enzyme's specificity and mechanism in this compound production (Binieda et al., 1999).
- A novel soluble acyl-CoA synthetase (this compound synthetase) was characterized in higher plant cells, highlighting its distinct function from membrane-bound synthetases and its role in biotin biosynthesis (Gerbling et al., 1994).
Biotin Synthesis Pathways in Various Organisms
- The synthesis of this compound and its role in biotin biosynthesis was studied in various organisms, revealing diverse pathways and mechanisms. For instance, Bacillus sphaericus uses a specific enzyme for transforming pimelate into this compound (Ploux et al., 1992).
- In Bacillus subtilis, an enzyme named BioF was shown to specifically utilize this compound for biotin synthesis, indicating variations in biotin synthesis pathways even within bacterial species (Manandhar & Cronan, 2017).
Propiedades
Número CAS |
18907-20-5 |
|---|---|
Fórmula molecular |
C28H46N7O19P3S |
Peso molecular |
909.7 g/mol |
Nombre IUPAC |
7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7-oxoheptanoic acid |
InChI |
InChI=1S/C28H46N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h14-16,21-23,27,40-41H,3-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t16-,21-,22-,23+,27-/m1/s1 |
Clave InChI |
LYCRXMTYUZDUGA-UYRKPTJQSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O |
Sinónimos |
coenzyme A, pimeloyl- pimeloyl-CoA pimeloyl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


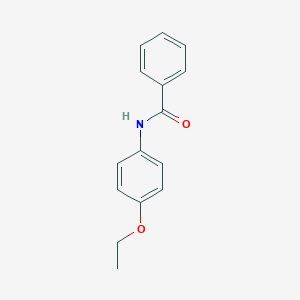
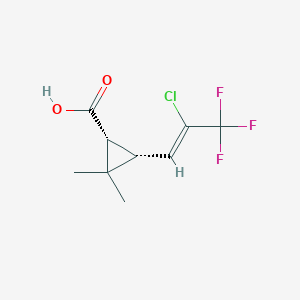
![methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate](/img/structure/B106164.png)
